molecular formula C25H32F4N2O2 B10959417 [4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone

[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone

Cat. No.: B10959417
M. Wt: 468.5 g/mol
InChI Key: MXAGGIQQRSIXMJ-UHFFFAOYSA-N
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Description

[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Attachment of the Tetrafluoropropoxy Group: The tetrafluoropropoxy group is introduced via a nucleophilic substitution reaction using a fluorinated alcohol and an appropriate leaving group.

    Final Coupling: The final step involves coupling the adamantyl-piperazine intermediate with the tetrafluoropropoxy-methylphenyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Biological Probes: Used as a probe in biological studies to investigate molecular interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of [4-(2-Adamantyl)piperazino]{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of an adamantyl group, a piperazine ring, and a tetrafluoropropoxy group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H32F4N2O2

Molecular Weight

468.5 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone

InChI

InChI=1S/C25H32F4N2O2/c26-24(27)25(28,29)15-33-14-16-2-1-3-19(9-16)23(32)31-6-4-30(5-7-31)22-20-10-17-8-18(12-20)13-21(22)11-17/h1-3,9,17-18,20-22,24H,4-8,10-15H2

InChI Key

MXAGGIQQRSIXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CC(=C5)COCC(C(F)F)(F)F

Origin of Product

United States

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